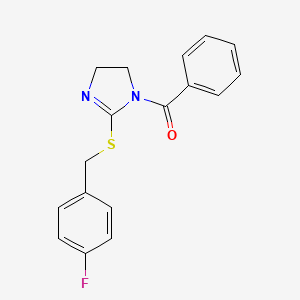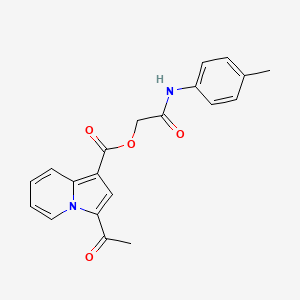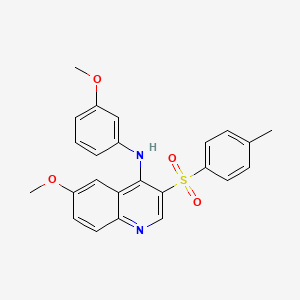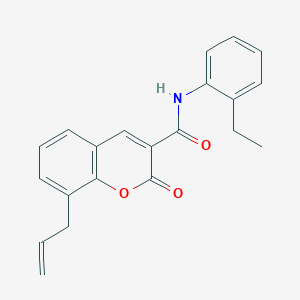
2-((4-Fluorophenyl)thio)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Fluorophenyl)thio)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone is a synthetic compound that belongs to the class of phenethylamines. It is also known by the name of 4-Fluoroethcathinone, 4-FEC, or Flephedrone. The compound has been synthesized for research purposes and has found applications in scientific studies related to the field of biochemistry and pharmacology.
Mécanisme D'action
The exact mechanism of action of 2-((4-Fluorophenyl)thio)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, leading to an increase in their levels in the brain. This results in a stimulant effect on the central nervous system.
Biochemical and Physiological Effects:
The compound has been shown to have stimulant effects on the central nervous system. It has been reported to increase alertness, energy, and focus. It has also been shown to increase heart rate, blood pressure, and body temperature. The compound has been reported to have a short duration of action, with effects lasting for approximately 2-3 hours.
Avantages Et Limitations Des Expériences En Laboratoire
The compound has several advantages for use in laboratory experiments. It is easy to synthesize, and its purity can be easily determined using analytical methods. The compound is also stable and can be stored for long periods without degradation. However, the compound has limitations in terms of its potential for abuse and toxicity. Therefore, it should be handled with care and used only for scientific research purposes.
Orientations Futures
There are several potential future directions for research related to 2-((4-Fluorophenyl)thio)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone. Some of these include:
1. Investigating the effects of the compound on different neurotransmitter systems in the brain.
2. Studying the structure-activity relationship of the compound to identify more potent and selective compounds.
3. Investigating the potential therapeutic applications of the compound in the treatment of neurological disorders.
4. Studying the pharmacokinetics and pharmacodynamics of the compound in different animal models.
Conclusion:
This compound is a synthetic compound that has found applications in scientific research related to the field of biochemistry and pharmacology. The compound has stimulant effects on the central nervous system and has been shown to increase alertness, energy, and focus. It has several advantages for use in laboratory experiments, but its potential for abuse and toxicity should be taken into consideration. There are several potential future directions for research related to the compound, including investigating its effects on different neurotransmitter systems in the brain and studying its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-((4-Fluorophenyl)thio)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone involves the condensation of 4-fluorobenzaldehyde with 3-(4-methoxyphenyl)pyrrolidine-1-carboxylic acid followed by reduction with sodium borohydride. The resulting compound is then treated with thionyl chloride to yield the final product.
Applications De Recherche Scientifique
The compound has found applications in scientific research related to the field of biochemistry and pharmacology. It has been used as a reference standard in analytical studies to identify and quantify the compound in biological samples. The compound has also been used in studies to investigate its effects on the central nervous system and its potential as a psychoactive drug.
Propriétés
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2S/c1-23-17-6-2-14(3-7-17)15-10-11-21(12-15)19(22)13-24-18-8-4-16(20)5-9-18/h2-9,15H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJHSKZJNKVDCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S)-6-Amino-4-[3-(hydroxymethyl)-5-phenylphenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2487172.png)

![3-[1-(Naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2487177.png)

![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl 4-fluorobenzenecarboxylate](/img/structure/B2487182.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2487185.png)
![2-(Benzyloxy)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2487187.png)
![2-bromo-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2487188.png)
![2-[(5-Ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetic acid](/img/structure/B2487190.png)


![Tert-butyl 7'-bromo-4'-oxospiro[azetidine-3,2'-chromane]-1-carboxylate](/img/structure/B2487194.png)